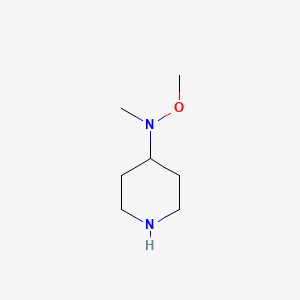

N-methoxy-N-methylpiperidin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methoxy-N-methylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-9(10-2)7-3-5-8-6-4-7/h7-8H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQPMJOCCUNXETK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCNCC1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Strategic Route Design for N Methoxy N Methylpiperidin 4 Amine

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally breaking it down into simpler, commercially available starting materials. For N-methoxy-N-methylpiperidin-4-amine, several key disconnections can be envisioned, each suggesting a different synthetic approach.

A primary disconnection can be made at the C4-N bond of the piperidine (B6355638) ring, separating the piperidine core from the N-methoxy-N-methylamine side chain. This leads to a piperidin-4-one precursor and N-methoxy-N-methylamine. The piperidin-4-one could then be subjected to reductive amination to install the desired functionality.

Alternatively, a disconnection of the N1-C2 and C5-C6 bonds of the piperidine ring suggests a cyclization strategy. This could involve a double Michael addition of an amine to a suitable bis-electrophile or an intramolecular cyclization of a linear precursor.

A third strategy involves disconnecting the N-methoxy bond, which would imply the late-stage introduction of the methoxy (B1213986) group onto an N-methyl-N-(piperidin-4-yl)hydroxylamine precursor.

These disconnection strategies form the basis for the various synthetic methodologies discussed in the following sections.

Novel Approaches for Piperidine Core Functionalization

The synthesis of functionalized piperidines can be achieved through a variety of modern synthetic methods. These approaches offer advantages in terms of efficiency, selectivity, and the ability to introduce molecular diversity.

Transition-Metal Catalysis in Carbon-Heteroatom Bond Formation

Transition-metal catalysis has become an indispensable tool in organic synthesis, particularly for the formation of carbon-heteroatom bonds. Palladium-catalyzed cross-coupling reactions, for instance, could be employed to construct the C-N bond. While direct C(sp³)-N coupling can be challenging, a plausible strategy would involve the use of a suitably protected 4-halopiperidine and N-methoxy-N-methylamine in the presence of a palladium catalyst and a suitable ligand.

Ruthenium and iridium complexes have also been shown to catalyze the N-alkylation of amines with alcohols, which could be adapted for the synthesis of the target molecule. nih.gov For example, a reaction between a protected 4-aminopiperidine (B84694) and methanol (B129727) could be envisioned, although controlling the degree of methylation would be a key challenge.

| Catalyst System | Reactants | Potential Transformation for this compound Synthesis |

| Palladium(0) with Buchwald-Hartwig ligands | Protected 4-halopiperidine, N-methoxy-N-methylamine | Direct C-N bond formation to couple the piperidine ring and the side chain. |

| Iridium(I) complexes | Protected 4-aminopiperidine, Methanol | Catalytic N-methylation of the amino group. nih.gov |

| Ruthenium-salen complexes | Alkyl aryl sulfides, Azides | While not directly applicable, demonstrates N-atom transfer, a principle that could be adapted. nih.gov |

Cyclization Reactions in Piperidine Ring Construction

The construction of the piperidine ring via cyclization is a common and effective strategy. Intramolecular reactions of linear substrates containing both the amine and the necessary carbon framework can lead to the desired heterocyclic core.

One such approach is the intramolecular reductive amination of a δ-amino ketone. A precursor containing an N-methoxy-N-methylamino group at one end and a ketone at the appropriate position could be cyclized under reducing conditions to form the piperidine ring directly.

Another powerful method is the aza-Diels-Alder reaction, a cycloaddition between an imine and a diene. A suitably functionalized imine could react with a diene to form a tetrahydropyridine (B1245486) intermediate, which can then be reduced to the corresponding piperidine.

Radical cyclizations have also emerged as a valuable tool. The cyclization of haloalkynes can produce six-membered N-containing heterocycles. nih.gov

| Cyclization Strategy | Key Precursor | Description |

| Intramolecular Reductive Amination | δ-(N-methoxy-N-methylamino) ketone | A linear precursor undergoes cyclization and reduction in one pot to form the piperidine ring with the desired substituent. nih.gov |

| Aza-Diels-Alder Reaction | Imine derived from an N-methoxy-N-methylamino aldehyde and a diene | A [4+2] cycloaddition reaction forms a tetrahydropyridine intermediate, which is then reduced. |

| Radical Cyclization | N-allyl-N-(2-bromoethyl)-N-methoxy-N-methylamine | A radical initiated cyclization to form the piperidine ring. |

Reductive Amination Protocols for Amine Incorporation

Reductive amination is a highly versatile and widely used method for the formation of C-N bonds and the synthesis of amines. youtube.comyoutube.com In the context of synthesizing this compound, this reaction can be applied in several ways.

The most direct approach involves the reaction of a protected piperidin-4-one with N-methoxy-N-methylamine in the presence of a reducing agent. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH₃CN), which are mild enough to not reduce the ketone starting material but will reduce the intermediate iminium ion. youtube.comyoutube.com

Alternatively, a two-step procedure can be employed where the imine is first formed and isolated, followed by reduction. This can sometimes offer better control and higher yields.

| Reducing Agent | Substrates | Key Features |

| Sodium Triacetoxyborohydride (STAB) | Protected piperidin-4-one, N-methoxy-N-methylamine | Mild and selective reducing agent, often used in one-pot reactions. youtube.com |

| Sodium Cyanoborohydride (NaBH₃CN) | Protected piperidin-4-one, N-methoxy-N-methylamine | Effective at acidic pH where the iminium ion is formed. youtube.com |

| H₂/Pd/C | Pre-formed imine of piperidin-4-one and N-methoxy-N-methylamine | Catalytic hydrogenation is a clean and efficient method for imine reduction. |

Multicomponent Reactions (MCRs) for Scaffold Diversity

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, are powerful tools for the rapid generation of molecular complexity. nih.govbas.bg Several MCRs are known for the synthesis of highly functionalized piperidines.

A one-pot synthesis of functionalized piperidines has been developed using the reaction of a β-dicarbonyl compound, an amine, and an aromatic aldehyde. bas.bg While this specific reaction may not directly yield the target molecule, the principle of combining multiple building blocks in a single step could be adapted. For instance, a reaction involving a suitable four-carbon synthon, N-methoxy-N-methylamine, and another component could potentially construct the piperidine ring with the desired substituent in a convergent manner.

The development of novel MCRs that incorporate N-alkoxy-N-alkylamines as one of the components would be a highly valuable strategy for accessing a diverse range of piperidine derivatives.

| MCR Type | Reactants | Potential for this compound Synthesis |

| Hantzsch-type Dihydropyridine Synthesis | β-ketoester, Aldehyde, Ammonia/Amine | Adaptation of this reaction with a suitable amine and subsequent reduction could be a viable route. |

| Petasis Reaction | Amine, Aldehyde, Boronic acid | A boronic acid containing the N-methoxy-N-methylamino moiety could potentially be used. |

| Ugi Reaction | Isocyanide, Aldehyde, Amine, Carboxylic acid | A complex but powerful MCR that could potentially be designed to incorporate the required functionalities. |

Mannich Reactions in Piperidine Derivative Synthesis

The Mannich reaction is a classic carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. researchgate.netresearchgate.net This reaction is particularly useful for the synthesis of β-amino ketones, which are valuable precursors for the construction of piperidine rings.

A double Mannich reaction of a ketone, formaldehyde, and an amine can lead to the formation of a 4-piperidone. By using N-methoxy-N-methylamine as the amine component, it might be possible to construct the N-substituted piperidin-4-one precursor in a single step. Subsequent reduction of the ketone would then yield the target compound.

Stereoselective Mannich reactions have also been developed, which could allow for the synthesis of enantiomerically enriched piperidine derivatives if a chiral center were to be introduced. researchgate.net

| Mannich Reaction Variant | Reactants | Application in the Synthesis of the Target Molecule |

| Classical Mannich Reaction | Ketone, Formaldehyde, N-methoxy-N-methylamine | Potential for the direct synthesis of a protected N-methoxy-N-methylpiperidin-4-one. researchgate.net |

| Pre-formed Iminium Salt | Enolate of a ketone, Pre-formed Eschenmoser's salt | A more controlled approach to the Mannich addition. |

| Asymmetric Mannich Reaction | Prochiral ketone, Aldehyde, Amine, Chiral catalyst | Could be used to generate chiral derivatives of the target molecule. researchgate.net |

Targeted Synthesis of N-methoxy and N-methyl Substituents on the Piperidine Amine Moiety

The introduction of N-methoxy and N-methyl groups onto a piperidine-4-amine scaffold requires precise and controlled chemical reactions. The synthesis can be envisioned through several routes, either by building the piperidine ring with the substituents already in place or by functionalizing a pre-formed piperidine core.

The N-methyl group is commonly introduced via reductive amination. mdpi.com This can be achieved by reacting a primary amine precursor with formaldehyde, followed by reduction. A method for preparing N-methyl-4-methoxyaniline, for instance, involves reacting p-aminoanisole with paraformaldehyde and hydrogen gas over a Raney nickel catalyst. google.com This approach could be adapted for the piperidine scaffold. Challenges in the mono-alkylation of polyamines can arise, requiring careful control of reaction conditions to achieve selectivity and limit over-methylation. mdpi.com

The N-methoxy amine (or O-alkylhydroxylamine) functionality is less common but can be formed through specific methodologies. One potential strategy involves the N-alkylation of a hydroxylamine (B1172632) derivative. For instance, a piperidine nitrogen could be reacted with a methoxylating agent. Alternatively, a precursor such as a piperidinone could be converted to its oxime, followed by O-methylation of the oxime hydroxyl group.

A plausible multi-step synthesis for this compound could begin with a protected piperidin-4-one. Reductive amination with methylamine (B109427) would install the N-methyl group at the 4-position. Subsequent deprotection and reaction of the piperidine nitrogen with a suitable methoxylating agent would yield the final product.

Enantioselective and Diastereoselective Synthetic Strategies

While this compound itself is an achiral molecule, the development of enantioselective and diastereoselective methods is crucial for synthesizing chiral analogs and other complex substituted piperidines. nih.govnih.govacs.orgnih.gov The piperidine moiety is a key structural motif in many pharmaceuticals, where specific stereochemistry is often essential for biological activity. nih.govresearchgate.netajchem-a.com

Several powerful strategies have been developed to control stereochemistry in piperidine synthesis:

Asymmetric Catalysis: Rhodium-catalyzed asymmetric reductive Heck reactions have been used to create 3-substituted tetrahydropyridines from dihydropyridines and boronic acids with excellent enantioselectivity. nih.govacs.orgorganic-chemistry.org Similarly, copper(I)-catalyzed protoborylation of 1,2-dihydropyridines provides access to enantioenriched 3-boryl-tetrahydropyridines, which are versatile building blocks for chiral piperidines. acs.org Zinc-catalyzed enantioselective [4+2] cycloadditions of 1-azadienes and nitroalkenes also produce highly functionalized piperidines with significant enantioselectivity. thieme-connect.com

Substrate-Controlled Diastereoselectivity: Highly substituted piperidines can be synthesized with high levels of stereocontrol through methods like diastereoselective epoxidation of tetrahydropyridines followed by regioselective ring-opening. nih.govacs.org For sterically hindered substrates, novel bifunctional epoxidation reagents have been designed to direct the oxidation to a specific face of the molecule. nih.gov Additionally, highly diastereoselective Negishi cross-couplings have been developed for the arylation of piperidine rings, where the stereochemical outcome can be directed by the position of the organozinc substituent. acs.org

Chemo-enzymatic Methods: A hybrid approach combining chemical synthesis with biocatalysis offers a sustainable route to chiral piperidines. nih.gov One such method uses a one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.gov

The table below summarizes key findings from an enantioselective borylation reaction for synthesizing chiral piperidine precursors. acs.org

| Entry | Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 1 | (R,R)-Ph-BPE (L1) | 95 | 97 |

| 2 | (R,R)-BenzP* (L2) | 96 | 95 |

| 3 | (R,R)-Me-Duphos (L3) | 97 | 95 |

| 4 | (R)-BINAP (L4) | No Product | - |

| 5 | (R)-SEGPHOS (L5) | No Product | - |

Table 1: Effect of Different Ligands on the Cu(I)-Catalyzed Enantioselective Protoborylation of a 1,2-Dihydropyridine. acs.org

Innovative Synthetic Techniques and Process Intensification

Modern synthetic chemistry is increasingly focused on developing more efficient, safer, and scalable processes. For the synthesis of N-heterocycles like piperidines, techniques such as continuous flow chemistry and automated synthesis are at the forefront of innovation.

Continuous Flow Chemistry Applications

Continuous flow chemistry offers significant advantages over traditional batch processing, including superior control over reaction parameters, enhanced safety for handling hazardous reagents or exothermic reactions, and simplified scalability. acs.orgacs.org This technology is well-suited for the synthesis of nitrogen-containing heterocycles. frontiersin.orgrsc.orguc.pt

Key applications include:

Rapid Reaction Optimization: Microreactors enable quick screening of reaction conditions (temperature, pressure, concentration) to find the optimal balance between conversion and selectivity. acs.orgfrontiersin.org

Telescoped Reactions: Multi-step synthetic sequences can be performed consecutively in a closed flow system without isolating intermediates, which streamlines the process and reduces waste. uc.pt

Photochemical Reactions: Flow reactors provide excellent light penetration and precise control of residence time, making them ideal for photochemical transformations, such as the synthesis of benzotriazin-4(3H)-ones via a photocyclization reaction. acs.org

A comparison of a two-step batch synthesis versus a one-pot continuous flow method for preparing trifluoromethylated heterocycles highlights the improvements in sustainability and efficiency. acs.org

| Parameter | Two-Step Batch Process | One-Pot Flow Process |

|---|---|---|

| Reaction Time | >12 hours | 10 minutes |

| Purification | Intermediate chromatographic isolation required | No intermediate purification |

| Manual Handling | Multiple steps | Reduced/Automated |

| Overall Efficiency | Lower | Significantly Higher |

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for a Heterocyclic Compound. acs.org

Automated Synthesis Platforms and High-Throughput Methodologies

Automated synthesis platforms, often coupled with high-throughput screening, have revolutionized medicinal chemistry and materials science. These systems can rapidly generate large libraries of compounds for biological evaluation. acs.org The synthesis of piperidine derivatives is amenable to such automation, particularly in fragment-based drug discovery where diverse molecular scaffolds are required. acs.org By using standardized building blocks and reaction protocols, automated synthesizers can perform reactions, work-ups, and purifications with minimal human intervention, accelerating the discovery of new molecules with desired properties. acs.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unibo.it These principles are increasingly being applied to the synthesis of pharmaceuticals and their intermediates, including piperidine derivatives. nih.govresearchgate.net

Key green chemistry strategies relevant to piperidine synthesis include:

Use of Bio-renewable Feedstocks: An innovative approach involves synthesizing 2-aminomethylpiperidine from 2,5-bis(aminomethyl)furan, a compound derivable from biomass. rsc.org This method provides a sustainable alternative to petroleum-based starting materials.

Catalytic Processes: Employing catalysts, such as the Pt/γ-Al2O3 system used in the hydrogenation of 2,5-bis(aminomethyl)furan, is preferable to using stoichiometric reagents, as it reduces waste and improves atom economy. rsc.org

Safer Solvents and Reagents: Research efforts focus on replacing hazardous solvents and reagents. For example, an efficient synthesis of N-substituted piperidones has been developed that avoids the classical Dieckman condensation, which often uses harsh reagents. nih.govresearchgate.net In other areas of chemistry, there is a drive to replace piperidine itself, when used as a reagent (e.g., in peptide synthesis), with more benign alternatives like 3-(diethylamino)propylamine (B94944) (DEAPA). rsc.org

Process Efficiency: As discussed, continuous flow processes contribute to green chemistry by improving energy efficiency, reducing solvent usage, and minimizing waste generation compared to traditional batch methods. acs.org

By integrating these principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally friendly.

Sophisticated Spectroscopic Characterization and Structural Elucidation of N Methoxy N Methylpiperidin 4 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms.

The ¹H and ¹³C NMR spectra of N-methoxy-N-methylpiperidin-4-amine are predicted to exhibit characteristic signals corresponding to the piperidine (B6355638) ring, the N-methyl group, and the N-methoxy group. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen and oxygen atoms.

¹H NMR: The proton spectrum is expected to show distinct multiplets for the axial and equatorial protons of the piperidine ring. The methine proton at the C4 position, adjacent to the N-methylamino group, would likely appear as a multiplet. The N-methyl and O-methyl groups should each give rise to a singlet.

¹³C NMR: The carbon spectrum will display signals for each unique carbon atom in the molecule. The carbons of the piperidine ring will resonate in the aliphatic region, with the carbon atom bonded to the nitrogen (C2 and C6) appearing at a downfield shift compared to the other ring carbons. The N-methyl and O-methyl carbons will have characteristic chemical shifts.

Predicted NMR Data:

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Piperidine H2/H6 (axial) | ~2.0-2.2 | ~50-55 |

| Piperidine H2/H6 (equatorial) | ~2.8-3.0 | ~50-55 |

| Piperidine H3/H5 (axial) | ~1.4-1.6 | ~30-35 |

| Piperidine H3/H5 (equatorial) | ~1.8-2.0 | ~30-35 |

| Piperidine H4 | ~2.5-2.7 | ~55-60 |

| N-CH₃ | ~2.3 | ~40-45 |

| O-CH₃ | ~3.5 | ~60-65 |

Two-dimensional NMR experiments are crucial for establishing the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. Correlations are expected between the protons on C2/C6 and C3/C5, and between the protons on C3/C5 and the proton on C4.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon to which it is directly attached, confirming the assignments made from the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds). Key correlations would be expected from the N-methyl protons to the C4 of the piperidine ring, and from the O-methyl protons to the nitrogen-bearing carbon of the methoxy (B1213986) group (if applicable, though in this case it's directly attached to nitrogen).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space interactions between protons that are in close proximity, which is invaluable for determining the stereochemistry and preferred conformation of the piperidine ring. For instance, correlations between axial protons on C2/C6 and C4 would be expected.

The piperidine ring can exist in different chair and boat conformations. The conformational dynamics of N-methylpiperidine have been studied, and it is known to undergo ring inversion and nitrogen inversion. rsc.org For this compound, variable-temperature NMR studies could be employed to investigate the conformational equilibrium and determine the energy barriers associated with these dynamic processes. The presence of the N-methoxy group may influence the rate of nitrogen inversion and the preferred orientation of the substituents on the piperidine ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. For this compound (C₇H₁₆N₂O), the calculated exact mass is 144.1263 g/mol . HRMS analysis would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to this mass with high accuracy.

Predicted HRMS Data:

| Ion | Calculated m/z |

| [M]⁺ | 144.1263 |

| [M+H]⁺ | 145.1341 |

| [M+Na]⁺ | 167.1160 |

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands. The C-H stretching vibrations of the alkyl groups will appear in the 2800-3000 cm⁻¹ region. A key feature for secondary amines is the N-H stretching vibration, which typically appears as a single, sharp band in the 3300-3500 cm⁻¹ range; however, in this tertiary amine, this peak will be absent. spectroscopyonline.com The C-N stretching vibrations are expected in the 1000-1250 cm⁻¹ region. The N-O stretching vibration of the methoxyamine group would likely be observed in the 800-1000 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C-C and C-N skeletal vibrations of the piperidine ring are expected to be Raman active. The symmetric C-H stretching vibrations would also be prominent.

Predicted Vibrational Frequencies:

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| C-H Stretch (alkyl) | 2850-2960 | 2850-2960 |

| C-N Stretch | 1000-1250 | 1000-1250 |

| N-O Stretch | 800-1000 | 800-1000 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Photoluminescence (PL) Spectroscopy

UV-Vis Absorption Spectroscopy: Saturated amines such as this compound are not expected to show significant absorption in the UV-Vis region (200-800 nm) as they lack chromophores. Any observed absorption would likely be due to n → σ* transitions at very short wavelengths, typically below 240 nm.

Photoluminescence (PL) Spectroscopy: Due to the absence of a fluorophore and the likelihood of rapid non-radiative decay pathways, this compound is not expected to exhibit any significant photoluminescence.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Architecture

A comprehensive search of academic literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), was conducted to obtain single-crystal X-ray diffraction data for this compound. This investigation aimed to elucidate the compound's absolute stereochemistry and analyze its solid-state architecture, including crystal packing and intermolecular interactions.

Despite a thorough search, no published studies detailing the single-crystal X-ray crystallographic analysis of this compound were found. Consequently, experimental data regarding its crystal system, space group, unit cell dimensions, and atomic coordinates are not available in the public domain. As such, a detailed discussion of its solid-state architecture, including bond lengths, bond angles, and intermolecular interactions derived from X-ray crystallography, cannot be provided at this time. The determination of the absolute stereochemistry of potential chiral centers through crystallographic means is also precluded by the absence of this data.

Further research involving the successful crystallization of this compound and subsequent single-crystal X-ray diffraction analysis would be required to generate the data necessary for a complete structural elucidation in the solid state.

Computational Chemistry and Molecular Modeling Investigations of N Methoxy N Methylpiperidin 4 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, offering a balance between accuracy and computational cost for studying molecular systems. anu.edu.au DFT methods are employed to determine the optimized molecular geometry, corresponding to the lowest energy conformation of the molecule, and to calculate a wide array of electronic properties. researchgate.netresearchgate.net For N-methoxy-N-methylpiperidin-4-amine, a typical DFT study would involve geometry optimization using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), which has been shown to be effective for piperidine (B6355638) derivatives and other organic molecules. derpharmachemica.com This process yields crucial information about bond lengths, bond angles, and dihedral angles, defining the three-dimensional structure of the molecule. iucr.org

Frontier Molecular Orbital Analysis (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is pivotal for understanding the chemical reactivity and electronic transitions of a molecule. researchgate.netresearchgate.net The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. iucr.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. iucr.org A small energy gap suggests that a molecule is more polarizable, has higher chemical reactivity, and is generally considered a soft molecule. iucr.orgnih.gov

For this compound, DFT calculations would provide the energies of the HOMO and LUMO. From these values, various global reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and electrophilicity index, which collectively describe the molecule's reactive nature. derpharmachemica.comnih.gov

| Parameter | Value (eV) |

|---|---|

| EHOMO | -8.50 |

| ELUMO | 1.20 |

| Energy Gap (ΔE) | 9.70 |

| Ionization Potential (I) | 8.50 |

| Electron Affinity (A) | -1.20 |

| Global Hardness (η) | 4.85 |

| Chemical Potential (μ) | -3.65 |

| Global Electrophilicity (ω) | 1.37 |

This table presents hypothetical data for this compound to illustrate the typical output of a DFT-based FMO analysis. Actual values would require specific quantum chemical calculations.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic species. derpharmachemica.comnih.gov The MEP map is plotted onto the total electron density surface, using a color scale to represent different potential values. Regions of negative electrostatic potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.net Green areas represent regions of neutral potential.

An MEP analysis of this compound would likely reveal negative potential concentrated around the oxygen atom of the methoxy (B1213986) group and the nitrogen atom of the amine group, highlighting these as the primary sites for electrophilic interaction. The hydrogen atoms bonded to carbon and nitrogen would exhibit positive potential. This visual representation provides intuitive insights into the molecule's intermolecular interaction patterns. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like chemical bonding in a molecule. It examines interactions between filled (donor) and vacant (acceptor) orbitals, quantifying the extent of electron delocalization and intramolecular charge transfer. nih.gov The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory, where a higher E(2) value indicates a stronger interaction. youtube.com

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (1) N5 | σ(C4-C9) | 3.85 |

| LP (1) N8 | σ(C7-H15) | 2.10 |

| LP (2) O10 | σ(N5-C11) | 5.50 |

| σ (C4-C9) | σ(N5-C6) | 1.95 |

This table shows hypothetical E(2) values for illustrative donor-acceptor interactions in this compound. The atom numbering is arbitrary and for illustrative purposes only. Actual NBO analysis would provide a comprehensive list of all significant interactions.

Topological Analyses (ELF, LOL, ALIE, RDG) for Bonding Characteristics and Weak Interactions

Topological analyses of the electron density provide profound insights into chemical bonding and non-covalent interactions.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): These methods map the localization of electron pairs, providing a clear visualization of core electrons, covalent bonds, and lone pairs. cdnsciencepub.com For this compound, ELF and LOL maps would delineate the electron density associated with the C-N, C-O, C-C, and C-H bonds, as well as the lone pairs on the nitrogen and oxygen atoms.

Average Localized Ionization Energy (ALIE): The ALIE surface indicates the regions where an electron is most easily removed. Lower ALIE values correspond to more reactive sites, often correlating with the locations of lone pairs or π-systems.

Reduced Density Gradient (RDG): RDG analysis is a powerful technique for identifying and visualizing weak non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion. It plots the RDG against the electron density, with different types of interactions appearing as distinct spikes in the plot.

These topological analyses collectively offer a comprehensive understanding of the electronic structure and bonding landscape of the molecule. rsc.orgchemaxon.com

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Solvent Effects

While DFT calculations provide information on a static, minimum-energy structure, Molecular Dynamics (MD) simulations offer a dynamic perspective on molecular behavior. acs.orgoptica.org MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. For a flexible molecule like this compound, which has a piperidine ring that can adopt different conformations (e.g., chair, boat), MD is essential for exploring its conformational space. researchgate.netresearchgate.net

By simulating the molecule in an explicit solvent environment (e.g., water), MD can also reveal the influence of solvent on its conformational preferences and dynamics. nih.gov Analysis of the MD trajectory can provide information on properties like the root-mean-square deviation (RMSD) to assess structural stability, the radius of gyration to understand molecular compactness, and the formation of intermolecular hydrogen bonds with solvent molecules. kaust.edu.sanih.gov

Molecular Docking Studies for Predictive Binding Modes with Model Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. researchgate.net This method is widely used in drug discovery to screen potential drug candidates and to hypothesize their mechanism of action at a molecular level. nih.govmdpi.comnih.gov

For this compound, molecular docking studies could be performed against various model biological macromolecules to predict its potential binding modes and affinities. The process involves placing the ligand into the active site of a protein and using a scoring function to estimate the binding energy. Lower binding energies typically indicate a more favorable interaction. The results can identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the protein's binding pocket. acs.orgnih.gov

| Target Protein (PDB ID) | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (nM) | Key Interacting Residues |

|---|---|---|---|

| Model Kinase (e.g., 1XYZ) | -7.5 | 550 | ASP145, LYS88, LEU25 |

| Model GPCR (e.g., 2ABC) | -8.2 | 150 | TYR110, SER203, PHE290 |

| Model Protease (e.g., 3DEF) | -6.9 | 1200 | HIS41, GLU166, CYS145 |

This table presents hypothetical molecular docking results for this compound against model protein targets. The data is for illustrative purposes to show the type of information generated from such a study.

Quantitative Structure-Activity Relationship (QSAR) Model Development for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For this compound, a QSAR study would be instrumental in designing novel derivatives with potentially enhanced therapeutic effects.

The development of a QSAR model for derivatives of this compound would commence with the synthesis of a diverse set of analogues. These derivatives would be systematically modified at various positions, such as the piperidine ring, the N-methoxy group, or the N-methyl group. The biological activity of these compounds, for instance, their binding affinity to a specific receptor or their inhibitory concentration (IC50) against a particular enzyme, would then be experimentally determined.

Following data acquisition, a set of molecular descriptors would be calculated for each derivative. These descriptors quantify various aspects of the molecule's structure and properties, including:

Electronic Descriptors: These pertain to the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric Descriptors: These describe the three-dimensional arrangement of the atoms, including molecular volume, surface area, and specific conformational parameters.

Hydrophobic Descriptors: These relate to the molecule's lipophilicity, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties. A common hydrophobic descriptor is the logarithm of the partition coefficient (logP).

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about branching and connectivity.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning algorithms like Random Forest Regressor (RFR) would be employed to build the QSAR model. A statistically significant model would provide an equation that relates the descriptors to the biological activity. For example, a hypothetical QSAR equation might look like:

pIC50 = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Where pIC50 is the negative logarithm of the IC50 value, and c0, c1, c2, ... are coefficients determined by the regression analysis.

Such a model would highlight the key structural features that influence the biological activity. For instance, it might reveal that increasing the steric bulk at a particular position or modifying the electronic properties of the methoxy group enhances the desired activity. This knowledge would then guide the rational design of new, more potent derivatives of this compound. The predictive power of the QSAR model is crucial and is typically validated using an external set of compounds that were not used in the model's development. mdpi.comacs.org

Table 1: Hypothetical Molecular Descriptors for QSAR Analysis of this compound Derivatives

| Derivative | pIC50 | LogP | Molecular Weight ( g/mol ) | HOMO (eV) | LUMO (eV) |

| This compound | - | 0.4 (Predicted) | 144.22 | - | - |

| Derivative A | 6.5 | 1.2 | 188.29 | -5.8 | -0.5 |

| Derivative B | 7.2 | 0.8 | 202.26 | -6.1 | -0.2 |

| Derivative C | 5.9 | 1.5 | 216.32 | -5.7 | -0.6 |

Note: The data for derivatives A, B, and C are hypothetical and for illustrative purposes only. The predicted LogP for the parent compound is from computational estimations.

In Silico Prediction of Chemical Reactivity and Stability

The chemical reactivity and stability of this compound can be investigated using in silico methods, primarily those based on quantum mechanics, such as Density Functional Theory (DFT). These computational techniques provide insights into the molecule's electronic structure, which in turn governs its reactivity and stability.

Chemical Reactivity Descriptors:

Several key parameters derived from DFT calculations can be used to predict the chemical reactivity of this compound:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). A small HOMO-LUMO energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. pku.edu.cn

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. For this compound, the nitrogen and oxygen atoms would be expected to be regions of negative potential.

Table 2: Predicted Physicochemical and Reactivity Properties of this compound

| Property | Predicted Value | Significance |

| Molecular Formula | C7H16N2O | - |

| Molecular Weight | 144.22 g/mol | - |

| XLogP3 | 0.4 | Indicates good water solubility. |

| Hydrogen Bond Donor Count | 1 | The secondary amine group can donate a hydrogen bond. |

| Hydrogen Bond Acceptor Count | 3 | The nitrogen and oxygen atoms can accept hydrogen bonds. |

| Rotatable Bond Count | 2 | Indicates some conformational flexibility. |

Data sourced from PubChem CID 54495011.

Stability Analysis:

Computational methods can also be employed to assess the stability of this compound.

Thermodynamic Parameters: DFT calculations can be used to compute thermodynamic properties such as the enthalpy of formation and Gibbs free energy. These values can indicate the molecule's stability relative to other isomers or potential degradation products.

Vibrational Frequency Analysis: A frequency calculation can confirm that the optimized geometry of the molecule corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure.

Bond Dissociation Energies: The strength of the various bonds within the molecule can be calculated to predict which bonds are most likely to break under certain conditions, providing insights into potential degradation pathways. For instance, the N-O bond of the methoxyamine group might be a point of interest for stability studies.

Structure Activity Relationship Sar Studies of N Methoxy N Methylpiperidin 4 Amine Derivatives

Impact of N-Substitution Patterns on Piperidine (B6355638) Ring Conformation and Bioavailability Parameters

The substitution pattern on the piperidine nitrogen atom significantly influences the ring's conformation and, consequently, the molecule's bioavailability. The piperidine ring typically adopts a chair conformation. wikipedia.org However, the nature of the substituent on the nitrogen can alter this preference.

For instance, N-acylation can cause the piperidine ring to invert its conformation. researchgate.net In N-methylpiperidine, an equatorial N-methyl group is strongly preferred. wikipedia.org The introduction of bulky substituents at the 2-position of N-methylpiperidine can lead to multiple possible chair conformations, with some having both the N-methyl and the other substituent in axial positions, which is typically less stable. acs.org

Table 1: Impact of N-Substitution on Piperidine Derivatives

| N-Substituent | Effect on Conformation | Impact on Bioavailability/Activity | Reference |

| Acyl group | Can induce ring inversion | - | researchgate.net |

| Methyl group | Equatorial preference | - | wikipedia.org |

| Bulky alkyl groups (e.g., adamantyl) | Can lead to axial conformations | Antiviral properties observed | acs.org |

| Phenethyl group | Freely rotates, influencing receptor interaction | μ-opioid receptor antagonist activity | acs.org |

Stereochemical Influence on Molecular Recognition and Interaction Profiles

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in how a molecule interacts with its biological target. For piperidine derivatives, the stereochemical configuration can dramatically affect their biological activity. nih.gov

Studies on piperidin-4-one derivatives have shown that different stereoisomers exhibit varying levels of antibacterial, antifungal, and anthelmintic activities. nih.govtandfonline.com The specific arrangement of substituents on the piperidine ring dictates how well the molecule can fit into the binding site of a target protein, influencing its efficacy. For example, in a series of 4-anilidopiperidine analgesics, the 3β-propananilido isomers showed greater potency than the 3α isomers, highlighting the importance of stereochemistry in their analgesic action. nih.gov

Role of the Methoxy (B1213986) Group in Mediating Molecular Interactions

In drug design, the methoxy group is often used to improve a molecule's physicochemical properties and binding affinity. nih.gov For example, in a series of cathepsin K inhibitors, a 4-methoxy group was found to form a classical hydrogen bond with an aspartate residue and a non-classical hydrogen bond with a glutamate (B1630785) residue in the enzyme's active site, contributing to the compound's potent inhibitory activity. mdpi.com

The position of the methoxy group on an aromatic ring can also influence activity. In a series of antidiabetic compounds, a methoxy group on the phenyl ring was found to be the most active, suggesting that electron-donating groups in that position play a significant role in inhibition. mdpi.com However, the methoxy group can also be a site of metabolic liability, undergoing O-demethylation. researchgate.net

Table 2: Interactions Involving the Methoxy Group

| Interaction Type | Interacting Residue/Environment | Consequence | Reference |

| Hydrogen Bond (acceptor) | Aspartate, Glutamate | Enhanced inhibitory activity | mdpi.com |

| Van der Waals/Hydrophobic | Tryptophan, Tyrosine | Stabilized ligand-protein binding | mdpi.com |

| Non-covalent interactions | General protein pockets | Improved binding affinity | ontosight.ai |

Strategic Modifications at the Piperidine-4-amine Position and Their Functional Consequences

Modifications at the 4-amino position of the piperidine ring are a common strategy in drug discovery to modulate a compound's activity and selectivity. The nature of the substituent on the 4-amino group can have profound effects on the molecule's biological function.

For instance, in a series of antifungal 4-aminopiperidines, the length of the N-alkyl substituent at the 4-amino position was critical for activity. mdpi.com Compounds with an N-dodecyl (C12) residue at this position showed outstanding antifungal activity. mdpi.com Conversely, shorter, branched, or cyclic alkyl groups at the 4-amino position were detrimental to activity. mdpi.com

In the development of EZH2 inhibitors, variations at the 4-position of a quinoline (B57606) core, which was attached to a piperidin-4-amine moiety, were explored. mdpi.com A compound with a 1-methylpiperidin-4-amine group at this position was found to be the most active in enzymatic assays. mdpi.com These examples demonstrate that strategic modifications at the piperidine-4-amine position are a powerful tool for optimizing the pharmacological profile of these derivatives.

Development of Focused Libraries for SAR Exploration

To systematically explore the structure-activity relationships of N-methoxy-N-methylpiperidin-4-amine derivatives and other chemical scaffolds, researchers often develop focused compound libraries. nih.govactiveamericas.com These libraries are collections of compounds designed to probe the effects of specific structural modifications on biological activity. nih.gov

Focused libraries can be designed using either structure-based or ligand-based approaches. rsc.org In a structure-based approach, knowledge of the target protein's three-dimensional structure is used to design compounds that are predicted to bind to it. Ligand-based approaches, on the other hand, use the chemical features of known active molecules to design new compounds with similar properties. rsc.org

By synthesizing and screening focused libraries, researchers can efficiently map the SAR of a particular chemical series. activeamericas.comnih.gov For example, a focused library of piperidine-based derivatives was synthesized to identify novel influenza virus inhibitors. nih.gov This approach allows for the rapid identification of key structural features required for optimal activity and facilitates the lead optimization process. activeamericas.com

In Vitro Chemical and Biological Interaction Profiling of N Methoxy N Methylpiperidin 4 Amine

Mechanistic Studies of Molecular Interaction with Model Enzymes and Receptors

The interaction of N-methoxy-N-methylpiperidin-4-amine and its structural analogs with biological macromolecules is primarily characterized by their function as ligands for various enzymes and receptors. The piperidine (B6355638) motif is a common scaffold in pharmacologically active compounds, and its functionalization dictates the specific molecular interactions.

Mechanistic studies on analogous compounds reveal that the piperidine ring and its substituents are crucial for binding. For instance, in quinazoline-based inhibitors targeting the G9a-like protein (GLP) and G9a methyltransferases, the secondary amino group at the C4 position of the N-(1-methylpiperidin-4-yl) moiety is critical. This group forms a direct hydrogen bond with the side chain of specific aspartate residues (Asp1171 in GLP and Asp1083 in G9a), anchoring the inhibitor in the peptide substrate binding site. nih.gov This hydrogen bonding capability appears to be a key determinant of inhibitory activity, as N-methylation of this secondary amine leads to a drastic reduction in potency against G9a. nih.gov

Derivatives of N-methylpiperidine are also prominent as inhibitors of protein kinases, which are pivotal in cellular signal transduction. A compound structurally related to this compound, N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine, is a potent inhibitor of the kinase insert domain-containing receptor (KDR/VEGFR-2) tyrosine kinase. nih.gov The mechanism of action for such compounds involves blocking the kinase's enzymatic activity, which in turn inhibits the transduction of proliferative signals across the cell membrane. nih.govgoogle.com The piperidine moiety in these contexts often serves to confer favorable physicochemical properties and to establish interactions within the enzyme's binding pocket. ontosight.ai Other related compounds have been identified as inhibitors of Polo-like kinases (Plks), which are key regulators of the cell cycle. nih.gov

Furthermore, the this compound scaffold is relevant in the study of neurotransmitter systems. Analogs have been investigated for their binding affinity to various receptors, including serotonin (B10506) receptors, suggesting a potential role in modulating neurochemical pathways.

Biophysical Characterization of Ligand-Macromolecule Binding (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

Biophysical techniques are essential for quantifying the binding affinity and thermodynamics of ligand-macromolecule interactions. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) have been employed to characterize compounds containing the N-methylpiperidine moiety.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, allowing for the determination of key thermodynamic parameters, including the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n). nih.gov In a study of quinazoline-based inhibitors, ITC was used to confirm the binding of a compound featuring an N-(1-methylpiperidin-4-yl) group to the methyltransferases GLP and G9a. The experiments revealed that the binding is an enthalpy-driven process. nih.gov The compound exhibited a higher binding affinity for GLP over G9a, with specific Kd values determined through the analysis. nih.gov

Table 1: ITC Binding Data for a Quinazoline (B50416) Derivative with GLP and G9a

| Macromolecule | Ligand | Dissociation Constant (Kd) |

| GLP | Compound 4 | 40 ± 5 nM nih.gov |

| G9a | Compound 4 | 445 ± 40 nM nih.gov |

*Compound 4 : 6-Ethoxy-7-methoxy-N-(1-methylpiperidin-4-yl)-2-morpholinoquinazolin-4-amine nih.gov

Surface Plasmon Resonance (SPR) is another powerful technique used to measure binding kinetics and affinity in real-time. SPR has been utilized to analyze the interaction of various piperidine-containing molecules with their protein targets. For example, SPR was used to assess the binding affinity of hybrid molecules against Heat Shock Protein 70 (Hsp70). isciii.es In these experiments, the target protein is typically immobilized on a sensor chip, and the ligand is flowed over the surface to measure association and dissociation rates. isciii.es Similarly, SPR studies using Biacore systems have been performed to characterize the binding of quinazoline derivatives to Retinoblastoma Binding Protein 4 (RBBP4) and 9-amino-acridines to the transcription factor FoxP3. biorxiv.orgbiorxiv.orgnih.gov

Investigation of Compound Influence on Specific Cellular Pathways (e.g., signal transduction, protein modification)

Compounds containing the N-methylpiperidin-4-amine structure have been shown to influence several critical cellular pathways, primarily through the inhibition of key enzymes involved in signal transduction and epigenetic regulation.

Signal Transduction Pathways: A significant area of investigation is the inhibition of kinase-mediated signal transduction, which is often dysregulated in cancer. Derivatives have been identified as potent inhibitors of the Vascular Endothelial Growth Factor (VEGF) signaling pathway. nih.gov Specifically, N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine (ZD6474) inhibits the KDR/VEGFR-2 tyrosine kinase, which in turn blocks VEGF-stimulated proliferation of endothelial cells, a critical process in angiogenesis. nih.gov Other related compounds inhibit the erbB family of receptor tyrosine kinases, such as EGFR and erbB2, which are involved in driving proliferative signals. google.com Additionally, inhibitors targeting Polo-like kinases (Plk) affect pathways that are key regulators of the cell cycle and mitosis. nih.gov

Protein Modification and Epigenetics: Beyond kinase signaling, these compounds also impact pathways related to protein modification, particularly epigenetics. Several analogs have been developed as inhibitors of histone methyltransferases. For example, quinazoline derivatives bearing the N-(1-methylpiperidin-4-yl) moiety act as inhibitors of G9a and GLP, enzymes that methylate histones and other proteins. nih.gov Another related structure, 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine, was identified as an inhibitor of the Enhancer of Zeste Homologue 2 (EZH2). mdpi.com Inhibition of EZH2 in cells leads to a decrease in the global levels of H3K27me3, an important repressive epigenetic mark. mdpi.com These findings demonstrate that compounds based on the N-methylpiperidine scaffold can modulate gene expression and cellular function by directly influencing the epigenetic machinery.

Environmental Fate and Degradation Pathways of N Methoxy N Methylpiperidin 4 Amine

Chemical Degradation Mechanisms in Aquatic and Terrestrial Systems (e.g., Hydrolysis, Oxidation, Hofmann Elimination)

The chemical stability of N-methoxy-N-methylpiperidin-4-amine in the environment is influenced by several potential degradation mechanisms, including hydrolysis, oxidation, and elimination reactions.

Hydrolysis: The N-methoxy-N-methylamino group presents a potential site for hydrolysis. The stability of N-alkoxyamines to hydrolysis can be influenced by pH. researchgate.netnih.gov Under acidic conditions, protonation of the nitrogen atom could facilitate the cleavage of the N-O bond. researchgate.net The rate of hydrolysis for N-alkoxyamines can vary depending on the specific structure of the molecule. researchgate.net For instance, studies on N-alkylhydroxylamine glycoconjugates have shown that the rate of hydrolysis is dependent on the electronic properties of the molecule. researchgate.net However, some piperidine (B6355638) derivatives have shown resistance to hydrolysis across a range of pH values (4.0, 7.4, and 10.0), suggesting that the piperidine scaffold can be stable under typical environmental conditions. kyoto-u.ac.jp

Oxidation: The nitrogen and carbon atoms within the this compound molecule are susceptible to oxidation. The tertiary amine of the piperidine ring and the N-methoxy-N-methylamino group can be oxidized. The oxidation of hindered hydroxylamines, which are structurally related to N-alkoxyamines, can occur even with atmospheric oxygen. rsc.org More potent oxidizing agents can lead to the cleavage of the N-O bond in N-methoxy type alkoxyamines. rsc.org For example, meta-chloroperoxybenzoic acid (mCPBA) has been used for the oxidative cleavage of N-methoxyamines. rsc.org The oxidation of the piperidine ring itself can also occur. The OH-initiated photo-oxidation of piperidine in the atmosphere involves H-abstraction from both the N-H and C-H groups, leading to the formation of various oxidation products. acs.org

Hofmann Elimination: As a tertiary amine derivative, this compound, upon quaternization of the piperidine nitrogen, could potentially undergo Hofmann elimination. This reaction typically occurs under basic conditions and involves the removal of a β-hydrogen, leading to the formation of an alkene and a tertiary amine. wikipedia.orglibretexts.orgchadsprep.combyjus.com The Hofmann elimination favors the formation of the least substituted alkene, a principle known as the Hofmann rule. wikipedia.orgbyjus.com This elimination reaction starts with the formation of a quaternary ammonium (B1175870) salt, which then decomposes upon heating in the presence of a base like silver oxide. wikipedia.orgbyjus.com

Photolytic Degradation under Simulated Environmental Conditions

Photolytic degradation, or photolysis, is a process where a chemical is broken down by light. The susceptibility of a compound to photodegradation depends on its ability to absorb light in the environmentally relevant spectrum (wavelengths greater than 290 nm). kyoto-u.ac.jp

While direct studies on the photolysis of this compound are not available, research on related piperidine derivatives provides some insights. For a compound to be photodegradable, its absorption spectrum must overlap with the solar spectrum reaching the Earth's surface. kyoto-u.ac.jp Some fused piperidine derivatives have shown strong absorption in the 300-350 nm range, indicating a potential for photodegradation. kyoto-u.ac.jp Conversely, other similar structures exhibit low absorption above 300 nm, suggesting they are less likely to be degraded by sunlight. kyoto-u.ac.jp The photolysis of 1-nitrosopiperidine has been studied under natural sunlight conditions, indicating that piperidine derivatives can be susceptible to photochemical transformation in the environment. acs.org Hindered piperidine derivatives are known to act as UV stabilizers in polymers by producing nitroxide radicals upon UV irradiation, which can then react with other radicals, demonstrating their photochemical reactivity. nih.gov

Biodegradation Potential and Microbial Transformation Pathways

Biodegradation by microorganisms is a crucial pathway for the removal of organic compounds from the environment. The piperidine ring, a core structure of this compound, has been shown to be biodegradable under certain conditions.

Several studies have demonstrated the microbial degradation of piperidine and its derivatives. Microbial consortia from various environmental sources have been found to degrade piperidine under denitrifying conditions, utilizing it as a source of carbon, nitrogen, and energy. nih.gov Specific bacterial strains, including those from the genus Mycobacterium, have been isolated that can grow on piperidine as a sole carbon and nitrogen source. cdnsciencepub.com The degradation of piperidine by some mycobacteria is thought to involve the action of a cytochrome P450 enzyme. cdnsciencepub.com

The microbial transformation of N-substituted piperidines has also been reported. For example, the bacterium Sphingomonas sp. has been shown to be an effective biocatalyst for the hydroxylation of N-substituted piperidines, leading to the formation of 4-hydroxypiperidines. acs.org This suggests that the piperidine ring in this compound could be a target for microbial hydroxylation. Furthermore, the biodegradation of piperine, a complex alkaloid containing a piperidine moiety, has been observed in soil bacteria, which are capable of breaking down the molecule. nih.gov These findings indicate that microorganisms possess the enzymatic machinery to degrade piperidine-containing compounds, suggesting a potential for the biodegradation of this compound in the environment.

Computational Modeling for Prediction of Environmental Metabolites and Persistence

In the absence of extensive experimental data, computational modeling provides a valuable tool for predicting the environmental fate of chemicals. Quantitative Structure-Activity Relationship (QSAR) models and other computational chemistry approaches can estimate a compound's persistence and potential degradation products.

For nitrogen-containing heterocyclic compounds, computational methods are used to predict their environmental degradation and potential for accumulation. mdpi.com Theoretical studies on the atmospheric photo-oxidation of piperidine have been conducted to elucidate its degradation mechanism and the branching ratios of different reaction pathways. acs.org Such models can help to identify the most likely sites of metabolic attack and the structures of potential environmental metabolites. For instance, computational studies can predict the reaction mechanisms of N-chlorinated piperidine derivatives in aqueous environments, which is relevant for understanding their fate during water treatment processes. uni-muenchen.de Molecular modeling has also become a powerful tool for predicting the corrosion inhibition potential of nitrogen-containing heterocyclic compounds, which is related to their interaction with surfaces and can provide insights into their environmental behavior. researchgate.net

Analytical Method Development for Environmental Monitoring of the Compound and its Degradation Products

The development of sensitive and specific analytical methods is essential for detecting and quantifying this compound and its potential degradation products in environmental matrices such as water, soil, and sediment.

A variety of analytical techniques can be employed for the analysis of nitrogen-containing compounds in the environment. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful tool for the identification and quantification of organic molecules in complex mixtures. researchgate.net For volatile compounds, headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS) can be utilized. rsc.org

For the analysis of N-alkoxyamines and related compounds, specific methods would need to be developed and validated. This would involve optimizing sample preparation techniques to extract the target analytes from environmental samples and developing chromatographic and detection methods with sufficient sensitivity and selectivity. The use of high-resolution mass spectrometry (HRMS) can be particularly valuable for identifying unknown degradation products. cdmf.org.br Furthermore, methods for the speciation analysis of different nitrogen compounds in environmental samples can be adapted for monitoring the fate of this compound. cdmf.org.br

Future Directions in N Methoxy N Methylpiperidin 4 Amine Research

Integration of Artificial Intelligence and Machine Learning in Rational Design and Synthesis

The confluence of artificial intelligence (AI) and medicinal chemistry has initiated a paradigm shift in drug discovery and molecular design. researchgate.netnih.gov Future research on N-methoxy-N-methylpiperidin-4-amine and its derivatives will likely leverage AI and machine learning (ML) to accelerate the design-synthesis-testing cycle.

Rational Design and QSAR: Machine learning algorithms are exceptionally skilled at identifying complex patterns within large datasets. nih.gov Researchers can develop robust Quantitative Structure-Activity Relationship (QSAR) models for piperidine-based compounds. researchgate.net By training these models on datasets of known piperidine (B6355638) derivatives and their biological activities, it becomes possible to predict the potential efficacy of novel, unsynthesized analogues of this compound. researchgate.netspacefrontiers.org These models can analyze a wide array of molecular descriptors—spanning thermodynamic, electronic, and spatial properties—to pinpoint the key structural features that govern a molecule's activity. spacefrontiers.org This predictive power enables a more focused and efficient approach to identifying promising lead candidates for synthesis. researchgate.net

Synthesis Prediction: AI tools are also emerging that can predict viable synthetic routes, identify potential reaction incompatibilities, and suggest optimal reaction conditions. For a molecule like this compound, this could streamline the creation of new derivatives by forecasting the most efficient pathways, thereby reducing the time and resources spent on empirical trial-and-error.

Below is a table illustrating the types of molecular descriptors that AI models could utilize for the rational design of this compound derivatives, based on studies of similar piperidine compounds. spacefrontiers.org

| Descriptor Class | Example Descriptors | Potential Application in Rational Design |

| Structural | Num_Terminal-Rotomers, Cl_Count | Optimizing molecular flexibility and substituent patterns for better target binding. |

| Electro-topological | ES_Count_aaCH, ES_Count_dO | Fine-tuning electronic properties to enhance interactions with biological targets. |

| Spatial | JURS_FNSA_1, Shadow_nu | Modifying the molecule's 3D shape and surface area to improve complementarity with a receptor's active site. |

| Electronic | Dipole_Z | Adjusting the molecular dipole moment to influence solubility and membrane permeability. |

Exploration of Novel Reaction Methodologies for Derivatization

While established methods for modifying piperidines exist, the future lies in developing and applying more sophisticated and versatile reaction methodologies to create a diverse library of this compound derivatives.

The core structure of this compound offers multiple sites for chemical modification. Future synthetic efforts will likely focus on:

Advanced N-Arylation/Alkylation: Moving beyond simple alkylation, modern cross-coupling reactions, such as the Buchwald-Hartwig amination, could be employed to attach a wide range of aryl and heteroaryl groups to the secondary amine. This allows for the introduction of complex functionalities that can probe interactions with biological targets more effectively.

Palladium-Catalyzed C-H Activation: Recent advances in catalysis allow for the direct functionalization of C-H bonds. mdpi.com Applying these methods to the piperidine ring of this compound could enable the introduction of substituents at positions that are difficult to access through traditional synthetic routes, opening up new areas of chemical space.

Flow Chemistry and Microfluidics: The use of continuous flow reactors can offer significant advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and easier scalability. acs.org Developing flow-based syntheses for the derivatization of this compound could accelerate the production of analogues for screening.

Stereoselective Synthesis: For derivatives where new chiral centers are introduced, the development of enantioselective synthetic methods will be crucial. mdpi.com Using chiral catalysts or auxiliaries can ensure the production of single enantiomers, which is vital as different enantiomers can have vastly different biological activities and toxicological profiles. mdpi.com

Deeper Mechanistic Elucidation of Molecular Recognition and Biological Interactions

A fundamental aspect of future research will be to gain a precise understanding of how this compound and its derivatives interact with biological systems at a molecular level. The concept of molecular recognition, governed by stereoelectronic complementarity between a ligand and its receptor, is central to this endeavor. conicet.gov.ar

Future studies should aim to:

Identify Biological Targets: Employ techniques like affinity chromatography, chemical proteomics, and computational target fishing to identify the specific proteins (e.g., receptors, enzymes) that bind to this compound.

Structural Biology Studies: Once a target is identified, co-crystallizing the compound with the target protein can provide atomic-level insights into the binding mode. X-ray crystallography and cryo-electron microscopy can reveal the specific hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-receptor complex. researchgate.net

Computational Modeling: Molecular dynamics (MD) simulations and advanced docking studies can supplement experimental data by modeling the dynamic behavior of the compound in a receptor's binding pocket over time. conicet.gov.ar These simulations can help elucidate the mechanism of action and predict how structural modifications might impact binding affinity and efficacy. For instance, understanding the role of the methoxy (B1213986) group on the piperidine nitrogen in molecular recognition is a key area for investigation. unipd.it

Development of Advanced Analytical Techniques for Comprehensive Profiling

As more complex derivatives of this compound are synthesized and studied, the need for highly sensitive and specific analytical methods becomes paramount. Future research will require the development and application of cutting-edge analytical techniques for comprehensive characterization and quantification.

Key areas of development include:

High-Resolution Mass Spectrometry (HRMS): Techniques like LC-MS/MS will be essential for identifying and quantifying the parent compound and its metabolites in complex biological matrices. Forced degradation studies coupled with HRMS can proactively identify potential degradation products that might form during storage or administration.

Advanced NMR Spectroscopy: While standard ¹H and ¹³C NMR are routine, more advanced multi-dimensional NMR techniques (e.g., NOESY, HSQC) will be needed to unambiguously determine the structure and stereochemistry of novel derivatives.

Enantioselective Chromatography: For chiral derivatives, developing robust methods for separating and quantifying individual enantiomers is critical. mdpi.com Supercritical fluid chromatography (SFC) and liquid chromatography (LC) with chiral stationary phases will be indispensable tools.

Quality-by-Design (QbD) Approaches: Implementing QbD principles in the development of analytical methods will ensure that they are robust, reliable, and fit for purpose throughout the research and development lifecycle.

Investigation of Non-Pharmacological Applications in Materials Science or Catalysis

Beyond its potential in medicine, the unique structure of this compound suggests possible applications in other scientific domains, such as materials science and organocatalysis.

Organocatalysis: The piperidine scaffold is a well-known motif in organocatalysis. mdpi.comacs.org Amines can act as effective catalysts for a variety of organic reactions, such as Michael additions and Knoevenagel condensations, by forming transient iminium or enamine intermediates. acs.org Future research could explore the catalytic activity of this compound or its derivatives, potentially leveraging the electronic effects of the N-methoxy group to tune reactivity and selectivity.

Materials Science: Amines are versatile building blocks for functional materials. Research could investigate the use of this compound as a monomer or cross-linking agent in the synthesis of novel polymers. Its specific structure could impart unique properties, such as thermal stability, pH-responsiveness, or metal-ion chelation capabilities, to the resulting materials. These materials could find use in areas like coatings, hydrogels, or separation membranes.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-methoxy-N-methylpiperidin-4-amine to achieve high yield and purity?

- Methodology : Use nucleophilic substitution reactions with 4-aminopiperidine derivatives and methoxy/methyl precursors under basic conditions (e.g., sodium hydroxide or potassium carbonate). Organocatalysts like DMAP (4-dimethylaminopyridine) can improve reaction efficiency and reduce side products. Purification via column chromatography or recrystallization in ethanol is recommended for isolating the compound in ≥95% purity .

- Key Parameters : Temperature (60–80°C), solvent polarity (e.g., DMF or acetonitrile), and reaction time (12–24 hours) significantly impact yield. Monitor progress with TLC or HPLC .

Q. What analytical techniques are critical for characterizing this compound?

- Structural Confirmation :

- NMR Spectroscopy : 1H/13C NMR to resolve methoxy (-OCH3), methyl (-NCH3), and piperidine ring protons.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation (C8H18N2O).

- FT-IR : Identify N-H stretches (~3300 cm⁻¹) and C-O vibrations (~1100 cm⁻¹) .

Q. How should this compound be stored to ensure long-term stability?

- Conditions : Store in amber vials under inert gas (argon/nitrogen) at –20°C. Avoid exposure to moisture or light, which may degrade the methoxy group. Stability tests suggest >90% integrity after 12 months under these conditions .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

- Approach :

Dose-Response Analysis : Test across a wide concentration range (nM–mM) to identify biphasic effects.

Metabolite Profiling : Use LC-MS/MS to detect active metabolites that may confound results.

Receptor Binding Assays : Compare affinities for off-target receptors (e.g., 5-HT2A, σ1) to clarify selectivity .

- Example : In a study of analogous piperidines, N-methyl substitutions altered 5-HT2A receptor binding by 10-fold, highlighting structural sensitivity .

Q. How can computational modeling guide target identification for this compound?

- Methods :

- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to predict binding to GPCRs (e.g., dopamine D2, histamine H3).

- Pharmacophore Mapping : Align with known ligands (e.g., risperidone for 5-HT2A antagonism).

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in this compound class?

- Design :

- Scaffold Modifications : Vary methoxy/methyl positions and piperidine substituents (e.g., 4-aminopiperidine vs. 3-hydroxypiperidine).

- Functional Group Isosteres : Replace methoxy with ethoxy or trifluoromethoxy to assess electronic effects.

- Assays :

- In Vitro : cAMP accumulation assays for GPCR activity.

- In Vivo : Rodent models (e.g., MK-801-induced hyperactivity) for antipsychotic potential .

Data Interpretation and Reproducibility

Q. How can researchers address batch-to-batch variability in pharmacological assays?

- Solutions :

- Standardized Synthesis Protocols : Document reaction parameters (e.g., stoichiometry, solvent purity).

- QC Metrics : Enforce ≥95% purity thresholds via HPLC and NMR.

- Positive Controls : Include reference compounds (e.g., clozapine for 5-HT2A assays) to normalize data .

Q. What are the limitations of using this compound in CNS studies?

- Challenges :

- Blood-Brain Barrier (BBB) Penetration : Predict using PAMPA-BBB assays; logP >2.5 enhances permeability.

- Metabolic Stability : Test in liver microsomes (e.g., human CYP450 isoforms) to identify rapid degradation pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products